3-Ethyl-4,4-difluorooxane-3-carboxylic acid
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Overview
Description
3-Ethyl-4,4-difluorooxane-3-carboxylic acid is an organic compound with the molecular formula C₈H₁₂F₂O₃ It is characterized by the presence of an oxane ring substituted with ethyl and difluoro groups, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4,4-difluorooxane-3-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Ethyl and Difluoro Groups: The ethyl group can be introduced via alkylation reactions, while the difluoro groups can be added through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxane derivatives with ketone or aldehyde functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with various substituents replacing the difluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Ethyl-4,4-difluorooxane-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. The presence of the carboxylic acid group allows for interactions with enzymes and receptors, potentially influencing biological pathways. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall activity.
Comparison with Similar Compounds
3-Ethyl-4-fluorooxane-3-carboxylic acid: Similar structure but with only one fluorine atom.
3-Ethyl-4,4-dichlorooxane-3-carboxylic acid: Chlorine atoms instead of fluorine.
3-Methyl-4,4-difluorooxane-3-carboxylic acid: Methyl group instead of ethyl.
Uniqueness: 3-Ethyl-4,4-difluorooxane-3-carboxylic acid is unique due to the combination of ethyl and difluoro groups on the oxane ring, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12F2O3 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-ethyl-4,4-difluorooxane-3-carboxylic acid |
InChI |
InChI=1S/C8H12F2O3/c1-2-7(6(11)12)5-13-4-3-8(7,9)10/h2-5H2,1H3,(H,11,12) |
InChI Key |
YBJAFCRDJYBDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COCCC1(F)F)C(=O)O |
Origin of Product |
United States |
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